ethyl 3-{[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]amino}-3-oxopropanoate
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Description
Ethyl 3-{[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]amino}-3-oxopropanoate is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.07799279 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies . The compound’s interaction with its targets and the resulting changes would depend on the nature of the targets. For instance, if the targets are enzymes, the compound could act as an inhibitor or activator, altering the enzyme’s activity.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies . These effects would be determined by the compound’s targets, mode of action, and the biochemical pathways it affects.
Properties
IUPAC Name |
ethyl 3-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-2-21-15(20)7-14(19)18-16-17-10(9-24-16)13-8-22-11-5-3-4-6-12(11)23-13/h3-6,9,13H,2,7-8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXNWEWELLSVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=NC(=CS1)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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